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Compound of Interest

Compound Name: 3'-Methylpropiophenone

Cat. No.: B1562660

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, an
aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate
in the development of pharmaceuticals and as a component in the fragrance industry.[1] We
will delve into its fundamental chemical identity, explore a robust synthetic protocol with
mechanistic justifications, detail the spectroscopic techniques for structural validation, and
discuss its chemical reactivity and applications.

Chemical Identity and Physicochemical Properties

3'-Methylpropiophenone, systematically named 1-(3-methylphenyl)propan-1-one according to
IUPAC nomenclature, is an organic compound belonging to the aromatic ketone family.[2] Its
structure consists of a propiophenone core (a benzene ring attached to a propan-1-one group)
with a methyl substituent at the meta- (3") position of the aromatic ring.[3]

The placement of the methyl group at the meta-position is a critical structural feature that
dictates its reactivity and physicochemical properties, distinguishing it from its ortho- (2'-) and
para- (4'-) isomers.

Chemical Structure

The structural representation of 3'-Methylpropiophenone is essential for understanding its
chemical behavior.
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Figure 1: Chemical Structure of 3'-Methylpropiophenone

Key Identifiers and Properties

Quantitative data for 3'-Methylpropiophenone is summarized below. This information is critical
for experimental design, purification, and safety considerations.
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Property Value Source(s)

1-(3-methylphenyl)propan-1-
IUPAC Name ( Yiphenybprop [2][3]
one

m-Methylpropiophenone, 1-(m-
Synonyms [2]
Tolyl)propan-1-one

CAS Number 51772-30-6 [3]
Molecular Formula C10H120 [3114]
Molecular Weight 148.20 g/mol [2][3]
Physical Form Liquid
- _ 513.73 K (240.58 °C) (Joback
Normal Boiling Point [5]
Calculated)

] ] 291.33 K (18.18 °C) (Joback
Normal Melting Point [5]
Calculated)

QHVNQIIBHWOZRJ-
InChl Key [3]
UHFFFAOYSA-N

Synthesis Protocol: Grighard Reaction

While several synthetic routes exist, including Friedel-Crafts acylation, a highly effective and
regioselective method for preparing 3'-Methylpropiophenone is the Grignard reaction. This
pathway involves the reaction of a Grignard reagent, specifically 3-methylphenylmagnesium
bromide, with propionitrile, followed by acidic hydrolysis. This method is preferred over Friedel-
Crafts acylation of toluene, as the latter can produce a mixture of ortho- and para- isomers due
to the directing effect of the methyl group, complicating purification.[6]

The Grignard approach ensures the propanoyl group is introduced specifically at the desired
meta-position relative to the methyl group.

Synthesis Workflow Diagram
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Reactants:
m-Bromotoluene
Magnesium Turnings
lodine (catalyst)
Anhydrous Diethyl Ether

'

Step 1: Grignard Reagent Formation
(3-methylphenylmagnesium bromide)

Conditions: Anhydrous, N2 atm, Reflux

Add dropwise

Step 2: Nucleophilic Addition

Reactant: Propionitrile in Anhydrous Ether

Intermediate:
Imine-magnesium complex

Quench reaction

Step 3: Acidic Workup & Hydrolysis

Reagents: Dilute H2SOa4 (aq), Ice

'

Step 4: Extraction & Washing

Solvent: Diethyl Ether
Wash: NaHCO:s (aq), Brine

'

Step 5: Purification

Drying: NazSOa
Solvent Removal: Rotary Evaporation
Purification: Silica Gel Chromatography

'

Final Product:
3'-Methylpropiophenone

Click to download full resolution via product page

Figure 2: Grignard Synthesis Workflow for 3'-Methylpropiophenone
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Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard synthesis.
Materials:

e m-Bromotoluene

e Magnesium turnings

 lodine (a few crystals)

e Propionitrile

e Anhydrous diethyl ether

e Dilute sulfuric acid

e Saturated aqueous sodium bicarbonate
e Saturated brine

e Anhydrous sodium sulfate

Procedure:

o Grignard Reagent Formation:

o Rationale: This is the critical step where the organometallic nucleophile is generated. All
glassware must be rigorously dried to prevent moisture from quenching the highly reactive
Grignard reagent.

o To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser,
dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a few crystals of
iodine.

o Causality: The iodine serves as an activator, etching the passivating magnesium oxide
layer on the turnings to expose fresh magnesium metal, thereby initiating the reaction.
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o Add a small portion of anhydrous diethyl ether.

o In the dropping funnel, prepare a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl
ether. Add a small amount of this solution to the flask. The reaction is initiated when the
color of the iodine fades and gentle refluxing begins.

o Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that
maintains a steady reflux. After the addition is complete, continue to reflux for 30-60
minutes to ensure complete formation of the Grignard reagent.

e Reaction with Propionitrile:

[¢]

Rationale: The carbon of the nitrile group is electrophilic and is attacked by the
nucleophilic carbon of the Grignard reagent.

o Cool the Grignard solution to room temperature.

o Add a solution of propionitrile (0.9 eq) in anhydrous diethyl ether dropwise via the dropping
funnel. An exothermic reaction will occur. Control the rate of addition to maintain a gentle
reflux.

o After the addition is complete, stir the mixture at room temperature for 1-2 hours.

e Hydrolysis and Work-up:

[e]

Rationale: The intermediate imine-magnesium complex is hydrolyzed under acidic
conditions to yield the final ketone product.

[e]

Cool the reaction mixture in an ice bath. Slowly and carefully add cold, dilute sulfuric acid
to quench the reaction and hydrolyze the intermediate.

[e]

Transfer the mixture to a separatory funnel. The desired product will be in the organic
(ether) layer. Separate the layers.

[e]

Extract the aqueous layer with diethyl ether (2x).

e Purification:
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o Rationale: Washing removes unreacted acid and other inorganic impurities.

o Combine all organic layers and wash sequentially with saturated agueous sodium
bicarbonate (to neutralize any remaining acid), water, and finally, saturated brine (to aid in
phase separation).

o Dry the organic layer over anhydrous sodium sulfate.

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

o The resulting crude oil can be purified by silica gel column chromatography to yield pure
3'-Methylpropiophenone.[7]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
methods. The data presented here are representative of the expected spectral features for 3'-
Methylpropiophenone.[2][8][9][10]
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Technique Data and Interpretation
~7.7 ppm (m, 2H): Aromatic protons ortho to the
carbonyl group. ~7.3 ppm (m, 2H): Remaining
aromatic protons. 2.97 ppm (q, 2H, J = 7.2 Hz):
Methylene protons (-C(=0)-CH2-) adjacent to
H NMR ylene p (-C(=0)-CH2-) adj

the carbonyl and a methyl group. 2.40 ppm (s,
3H): Protons of the aryl methyl group (-Ar-CHs).
1.20 ppm (t, 3H, J = 7.2 Hz): Terminal methyl
protons (-CHz-CHs).

IR (Infrared)

~3050-3000 cm~*: Aromatic C-H stretching.
~2980-2870 cm~*: Aliphatic C-H stretching.
~1685 cm~*: Strong, characteristic C=0
stretching of the aryl ketone. ~1600, 1450 cm™1:

Aromatic C=C stretching.

MS (Mass Spec.)

m/z 148 (M™*): Molecular ion peak,
corresponding to the molecular weight. m/z 119:
Loss of the ethyl group (*CH2CHs), a common
fragmentation pattern for propiophenones. m/z
91: Fragment corresponding to the tolyl group
([C7H7]™).

Reactivity and Applications

The chemical reactivity of 3'-Methylpropiophenone is centered on its two primary functional

groups: the ketone and the substituted aromatic ring.

o Carbonyl Group Reactivity: The ketone can undergo reduction to form the corresponding

secondary alcohol, 1-(3-methylphenyl)propan-1-ol. It can also serve as an electrophile in

reactions with various nucleophiles.

e Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic

substitution. The existing acyl and methyl groups will influence the position of new

substituents.
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» Alpha-Halogenation: A particularly useful reaction is the bromination at the alpha-position to
the carbonyl group, yielding 2-bromo-3'-methylpropiophenone.[11][12] This derivative is a
valuable building block in the synthesis of more complex molecules, particularly in
pharmaceutical research.[13]

Due to its versatile reactivity, 3'-Methylpropiophenone is a key intermediate in organic
synthesis. It is utilized in the production of certain pharmaceuticals and contributes to the
creation of unique scents in the fragrance industry, where it can impart sweet, floral, and
balsamic notes.[1]

Safety and Handling

3'-Methylpropiophenone is classified as an irritant.[2] GHS hazard statements indicate it may
be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard
laboratory safety protocols should be followed, including the use of personal protective
equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be
performed in a well-ventilated fume hood.

Conclusion

3'-Methylpropiophenone is a structurally distinct aromatic ketone with significant utility in
applied chemistry. Its regioselective synthesis via the Grignard pathway provides a reliable
method for its production, avoiding the isomeric mixtures common to other methods. The
combination of NMR, IR, and mass spectrometry provides a robust framework for its structural
confirmation. Its reactivity makes it a valuable precursor for creating more complex molecules,
cementing its role as an important intermediate in both the pharmaceutical and fragrance
sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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